molecular formula C9H14N2OS B2666422 4-((4-Methylthiazol-5-yl)methyl)morpholine CAS No. 1864901-09-6

4-((4-Methylthiazol-5-yl)methyl)morpholine

Cat. No.: B2666422
CAS No.: 1864901-09-6
M. Wt: 198.28
InChI Key: MTSCXTQEXLXQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Methylthiazol-5-yl)methyl)morpholine is a heterocyclic organic compound that features both a thiazole ring and a morpholine ring The thiazole ring is known for its diverse biological activities, while the morpholine ring is commonly found in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylthiazol-5-yl)methyl)morpholine typically involves the reaction of 4-methylthiazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 4-methylthiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylthiazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-((4-Methylthiazol-5-yl)methyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: Shares the thiazole ring but lacks the morpholine moiety.

    Morpholine: Contains the morpholine ring but lacks the thiazole moiety.

    Thiazole Derivatives: Various derivatives with different substituents on the thiazole ring.

Uniqueness

4-((4-Methylthiazol-5-yl)methyl)morpholine is unique due to the combination of the thiazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-8-9(13-7-10-8)6-11-2-4-12-5-3-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSCXTQEXLXQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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